molecular formula C16H22O6 B1460144 1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose CAS No. 57099-04-4

1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose

Cat. No. B1460144
CAS RN: 57099-04-4
M. Wt: 310.34 g/mol
InChI Key: CIFFIYJOTIJKSX-AVBXVCIKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose is a key compound widely used in the biomedical industry . It acts as a building block for the synthesis of various drugs and molecules . With its unique structure, this compound plays an essential role in the development of antiviral and antitumor drugs .


Synthesis Analysis

The synthesis of 1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose involves the addition of substituted xylopentadialdose with various substituted indoles . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy techniques .


Molecular Structure Analysis

The molecular formula of 1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose is C16H22O6 . Its molecular weight is 310.34 . The InChI key is CIFFIYJOTIJKSX-AVBXVCIKSA-N .


Chemical Reactions Analysis

1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose is a significant compound in the synthesis of various drugs and molecules . It is particularly important in the production of antiviral and antitumor drugs .


Physical And Chemical Properties Analysis

1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose is a white to off-white solidifying oil . It should be stored at refrigerator temperatures (2-8°C) .

Safety and Hazards

1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose is intended for R&D use only . It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

(1R)-1-[(5R,6R,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13-,14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFIYJOTIJKSX-AVBXVCIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](OC2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose
Reactant of Route 2
Reactant of Route 2
1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose
Reactant of Route 3
Reactant of Route 3
1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose
Reactant of Route 4
Reactant of Route 4
1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose
Reactant of Route 5
1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose
Reactant of Route 6
1,2-O-Isopropylidene-3-benzyloxy-D-allofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.